

# Comprehensive Application Notes and Protocols: Methyl Nitrite as Reagent in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Methyl nitrite

CAS No.: 624-91-9

Cat. No.: S574761

[Get Quote](#)

## Introduction to Methyl Nitrite as Synthetic Reagent

**Methyl nitrite** ( $\text{CH}_3\text{ONO}$ ) is the simplest alkyl nitrite ester, serving as a valuable reagent in organic synthesis particularly for **diazo transfer** and **oxime formation** reactions. This volatile, yellow-colored gas (**Note:** Often described as a gas at room temperature with yellow coloration [1]) requires specialized handling due to its **thermal instability** and **potential explosiveness**, yet offers unique reactivity that makes it indispensable for specific transformations. Unlike its isomer nitromethane or the related compound methyl nitrate, **methyl nitrite** features a nitrite functional group bonded through an oxygen atom ( $\text{O-N=O}$ ), creating a versatile reagent for introducing nitrogen-containing functional groups. Its applications span pharmaceutical intermediates, especially in the synthesis of **vasodilators** and other bioactive molecules, as well as industrial processes like ethylene glycol production through carbonylation reactions [1] [2].

For research and development scientists working in drug development and fine chemicals synthesis, **methyl nitrite** provides a strategic advantage for specific reaction pathways, though its handling requires rigorous safety protocols. These application notes provide comprehensive information on the properties, synthesis, handling, and implementation of **methyl nitrite** in organic synthesis protocols, with detailed experimental procedures validated through published literature.

## Chemical Identity and Properties

### Structural Characteristics and Basic Properties

**Methyl nitrite** exists as a mixture of **cis and trans conformers** at room temperature, with the cis form being approximately **3.13 kJ mol<sup>-1</sup> more stable** than the trans conformer. The energy barrier to rotation between these forms is approximately **45.3 kJ mol<sup>-1</sup>**, which has been confirmed through both IR and microwave spectroscopy studies [1]. This structural complexity influences its reactivity and physical behavior in synthetic applications.

Table 1: Fundamental Properties of **Methyl Nitrite**

Property	Value/Specification	Reference
Molecular Formula	CH <sub>3</sub> NO <sub>2</sub>	[1]
Molar Mass	61.040 g·mol <sup>-1</sup>	[3]
Appearance	Yellow gas at room temperature	[1]
Melting Point	-16 °C (257 K)	[1]
Boiling Point	-12 °C (261 K)	[1]
Density	0.991 g/cm <sup>3</sup> (liquid)	[1]
Standard Enthalpy of Formation (ΔfH°liquid)	-67.15 ± 0.84 kJ/mol	[3]
Enthalpy of Vaporization (ΔvapH°)	22.6 ± 0.2 kJ/mol	[3]

### Spectral Properties and Identification

**Methyl nitrite** displays characteristic **infrared absorption** between 1650-1600 cm<sup>-1</sup> (N=O stretch) and 850-800 cm<sup>-1</sup> (O-N stretch), which can be used for reaction monitoring. In mass spectrometry, the molecular ion appears at m/z 61, with major fragments at **m/z 31** (CH<sub>3</sub>O<sup>+</sup> and/or CH<sub>2</sub>OH<sup>+</sup>) and **m/z 30** (NO<sup>+</sup>), the

relative abundances of which depend on ionization energy and experimental conditions [3] [4]. The **unimolecular dissociation** of the **methyl nitrite** cation has been extensively studied, with research suggesting isomerization to nitromethane cation structure prior to dissociation in some cases [4].

## Synthesis Methods and Optimization

### Comparative Synthesis Approaches

Table 2: Comparison of **Methyl Nitrite** Synthesis Methods

Method	Reagents	Conditions	Advantages	Limitations	Yield/Purity
<b>In-situ Generation (Acid-Mediated)</b>	NaNO <sub>2</sub> , H <sub>2</sub> SO <sub>4</sub> , CH <sub>3</sub> OH	0-15°C, atmospheric pressure	Simplified setup, immediate use, minimal storage	Requires gas handling, lower purity, byproduct formation	Generated as needed; suitable for direct consumption [5]
<b>Silver Nitrite Route</b>	AgNO <sub>2</sub> , CH <sub>3</sub> I	Solvent conditions, ~25°C	Higher selectivity for nitrite over nitro	Expense of silver salts, slower reaction kinetics	Mixed product distribution (nitrite/nitro) [1]
<b>Nitrogen Dioxide Route</b>	2 NO <sub>2</sub> , 2 CH <sub>3</sub> I	Not specified	Nitromethane- free product	Handling of toxic NO <sub>2</sub> , elemental iodine byproduct	Pure methyl nitrite without nitromethane contamination [1]
<b>Industrial Vapor-Phase</b>	CH <sub>3</sub> OH, NO, O <sub>2</sub>	65-100°C, continuous flow	Scalable, continuous operation	Specialized equipment required, high temperature	High conversion, integrated processes [2]

### Recommended Laboratory-Scale Synthesis

The **acid-mediated method** represents the most practical approach for laboratory-scale synthesis, where **methyl nitrite** is generated as needed and consumed immediately in subsequent reactions. This approach minimizes storage risks while providing adequate yields for synthetic applications. The following protocol is adapted from established procedures in the literature [5]:

**Principle:** Concentrated sulfuric acid is added to a cooled suspension of sodium nitrite in aqueous methanol, generating **methyl nitrite** gas which can be directly bubbled into reaction mixtures.

#### Reaction Mechanism:

#### Procedure:

- Prepare a suspension of **83 g (1.2 moles) sodium nitrite** in 53 mL methanol and 50 mL water in a 300 mL Erlenmeyer flask.
- Separately prepare a cold solution of **32 mL concentrated sulfuric acid** in 65 mL water.
- Add the acid solution dropwise to the nitrite suspension with occasional swirling to ensure smooth gas generation.
- Maintain the reaction temperature below **15°C** during addition (approximately 1 hour).
- Direct the generated **methyl nitrite** gas through a delivery tube into the target reaction mixture.

#### Critical Process Parameters:

- **Temperature control:** Essential to maintain below 15°C to prevent decomposition
- **Acid addition rate:** Controlled dropwise to regulate gas generation
- **Equipment:** Use amber glassware or work under reduced light to minimize photodecomposition

This method is particularly suitable for reactions where **methyl nitrite** is consumed immediately, such as in the formation of oxime compounds [5].

## Safety and Handling Protocols

### Hazard Assessment and Classification

**Methyl nitrite** presents **multiple significant hazards** that require careful management in laboratory and production environments. It is classified as a **toxic asphyxiating gas** and a **potent cyanotic agent** that can cause methemoglobinemia upon exposure [1]. Additionally, it functions as a **strong oxidizing agent** and

represents a **heat-sensitive explosive**, with sensitivity increasing in the presence of metal oxides. **Methyl nitrite** forms explosive mixtures with air and may decompose violently, even under refrigeration conditions [1].

The compound's **thermal instability** is well-documented, with decomposition risks increasing substantially upon heating or in the presence of acid impurities. This decomposition can proceed rapidly, generating toxic nitrogen oxides and potentially resulting in explosive events. Of particular concern is the formation of **explosive salts** when **methyl nitrite** contacts inorganic bases, requiring careful isolation from alkaline materials [1].

## Risk Mitigation Strategies

Table 3: Safety Protocols for **Methyl Nitrite** Handling

Hazard Category	Preventive Measures	Emergency Response
-----------------	---------------------	--------------------

| **Thermal/Explosive** | - Strict temperature control (<15°C preferred)

- Eliminate ignition sources
- Use blast shields and remote handling
- Avoid friction, impact, static electricity | - Evacuate area immediately
- Do not attempt to fight fire if large volume involved
- Use remote fire suppression systems | | **Toxicological** | - Use certified fume hood with minimum face velocity 0.5 m/s
- Wear appropriate respiratory protection if engineering controls inadequate
- Install continuous atmospheric monitoring | - Immediate fresh air for exposed individuals
- Medical attention for cyanosis/symptomatic individuals
- Oxygen therapy as needed | | **Storage & Stability** | - Generate in-situ and consume immediately when possible
- Store in amber vessels under inert atmosphere if essential
- Use minimal quantities
- Keep containers cool and vented | - Evacuate area in case of container breach
- Implement emergency ventilation
- Do not open compromised containers | | **Compatibility** | - Segregate from acids, bases, metal oxides
- Use compatible materials (glass, PTFE, certain steels)
- Purge lines with inert gas before and after transfer | - Contain spills with appropriate sorbents

- Flood liquid spills with water to reduce vapor concentration |

#### Personal Protective Equipment (PPE) Requirements:

- Chemical-resistant gloves (nitrile or butyl rubber)
- Chemical splash goggles or face shield
- Flame-resistant lab coat
- Appropriate respiratory protection when engineering controls insufficient

**Emergency Preparedness:** Laboratories working with **methyl nitrite** should maintain specific **emergency protocols** including:

- Immediate evacuation procedures for accidental releases
- Specialized spill containment kits
- Pre-established communication with emergency services regarding specific hazards
- Training drills for personnel covering explosion and toxic exposure scenarios

## Applications in Organic Synthesis

### Reaction Types and Synthetic Utility

**Methyl nitrite** serves as a versatile reagent in several important synthetic transformations:

**Oxime Formation:** **Methyl nitrite** efficiently converts active methylene compounds and other nucleophilic carbons to oxime derivatives. For example, it reacts with benzyl cyanide to produce **2-hydroxyimino-2-phenylacetonitrile** in excellent yields (76-82%), a key intermediate for further functionalization [5]. This transformation proceeds under mild conditions (0-15°C) and demonstrates the reagent's utility for introducing nitrogen functionality.

**Diazo Transfer Reactions:** While less common than with other alkyl nitrites, **methyl nitrite** can participate in diazo transfer processes, particularly in industrial applications where its gaseous state facilitates continuous processing.

**Industrial Applications:** In large-scale chemical manufacturing, **methyl nitrite** serves as a **circulating intermediate** in the production of ethylene glycol from synthesis gas. In these processes, it participates in catalytic cycles where it is regenerated and reused, demonstrating its value in sustainable chemical

processing [2]. The compound also finds application in the synthesis of pharmaceutical intermediates such as **phenylpropanolamine** [1].

## Representative Synthetic Example

The following transformation illustrates a practical application of **methyl nitrite** in multistep synthesis:

### Synthesis of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile:

This reagent serves as a valuable **tert-butoxycarbonylating agent** for amino acids and other nucleophiles. The synthesis begins with the **methyl nitrite**-mediated formation of an oxime intermediate:

#### Reaction Sequence:

- Generate **methyl nitrite** according to Section 3.2 procedures
- Bubble the gas into a cooled (0°C) solution of benzyl cyanide (117 g, 1.00 mole) and sodium hydroxide (40.0 g, 1.00 mole) in methanol (300 mL)
- Maintain temperature below 15°C during addition
- After complete addition, continue stirring for 2 hours
- Remove solvent under reduced pressure to obtain the oxime intermediate (111-120 g, 76-82% yield)
- Subsequent reaction with phosgene and tert-butanol yields the final BOC-oxime product (59-64% yield) [5]

This sequence demonstrates the utility of **methyl nitrite** in constructing sophisticated molecular architectures with protective group functionality, important in pharmaceutical synthesis.

## Experimental Protocols

### Detailed Procedure: Oxime Formation with Methyl Nitrite

**Title:** Synthesis of 2-Hydroxyimino-2-phenylacetonitrile Using **Methyl Nitrite**

**Objective:** To prepare 2-hydroxyimino-2-phenylacetonitrile through reaction of benzyl cyanide with in-situ generated **methyl nitrite** gas.

**Materials:**

- Benzyl cyanide (117 g, 1.00 mole)
- Sodium hydroxide (40.0 g, 1.00 mole)
- Methanol (300 mL, anhydrous)
- Sodium nitrite (83 g, 1.20 moles)
- Sulfuric acid (concentrated, 32 mL)
- Water (deionized, 115 mL total)

**Equipment:**

- 1 L round-bottom flask with mechanical stirrer
- 300 mL Erlenmeyer flask for gas generation
- Gas inlet tube extending below liquid surface
- Pressure-equalizing dropping funnel (100 mL)
- Calcium chloride drying tube
- Ice-water bath
- Rotary evaporator

**Procedure:**

- Prepare a solution of sodium hydroxide (40.0 g) in methanol (300 mL) in the 1 L round-bottom flask.
- Add benzyl cyanide (117 g) to the methanolic sodium hydroxide solution.
- Cool the reaction flask to 0°C using an ice-water bath.
- Prepare a suspension of sodium nitrite (83 g) in a mixture of methanol (53 mL) and water (50 mL) in the 300 mL Erlenmeyer flask.
- Prepare a cold solution of concentrated sulfuric acid (32 mL) in water (65 mL) in the pressure-equalizing dropping funnel.
- Begin dropwise addition of the acid solution to the nitrite suspension, generating **methyl nitrite** gas.
- Bubble the **methyl nitrite** gas through the gas inlet tube into the reaction mixture, maintaining the temperature below 15°C.
- Continue addition at a rate that maintains the temperature below 15°C (approximately 1 hour).
- After complete addition, continue stirring for an additional 2 hours at 0-15°C.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in water (500 mL) and wash with toluene (2 × 100 mL).
- Acidify the aqueous layer with concentrated hydrochloric acid and cool in an ice bath.
- Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
- Obtain 111-120 g (76-82%) of 2-hydroxyimino-2-phenylacetonitrile as a crude product suitable for most applications.

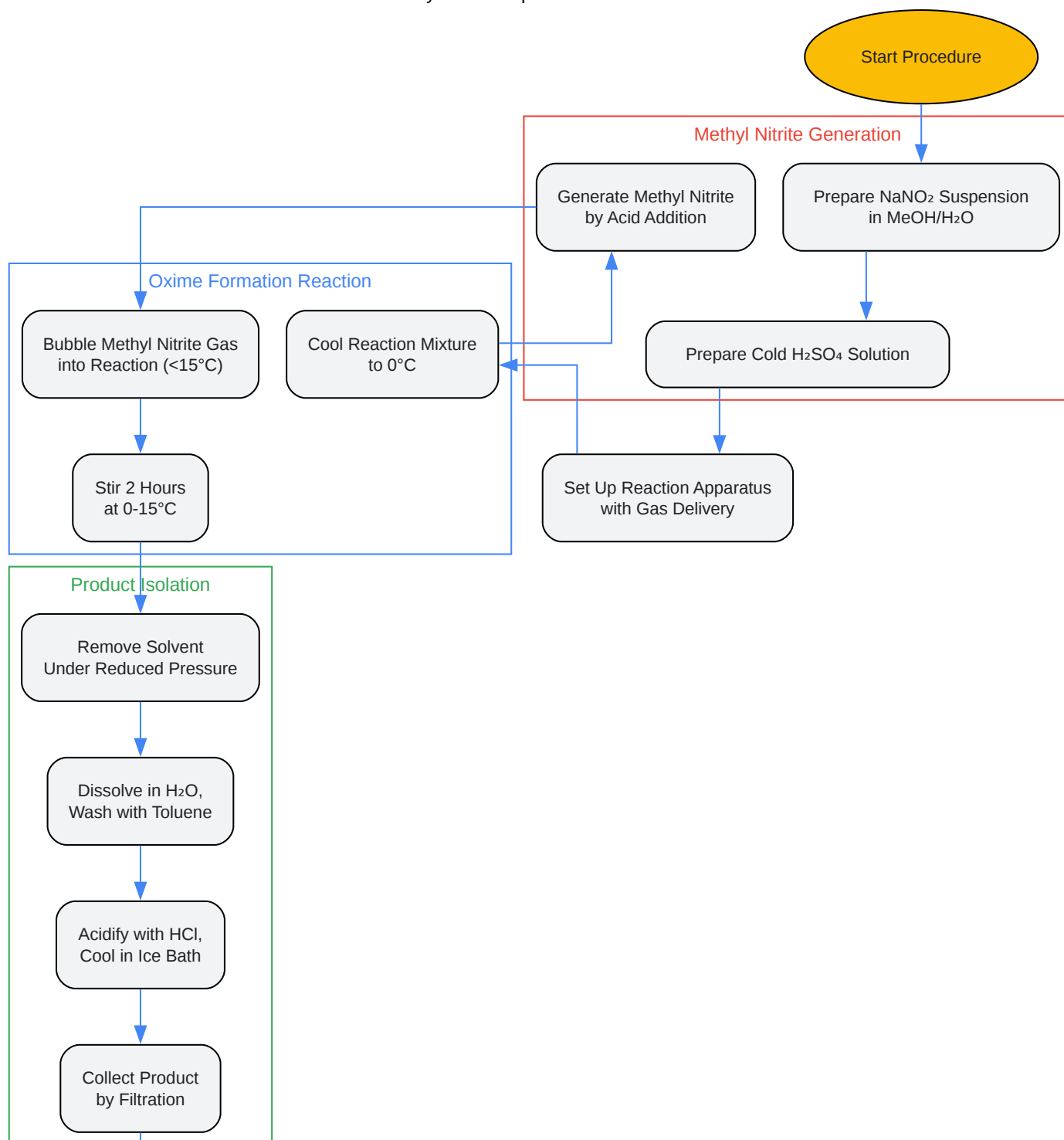
**Purification Notes:** For further purification, recrystallization from hot water yields material melting at 126-128°C. The product typically consists of a mixture of syn and anti isomers, which may be separated based on their differential solubility if required [5].

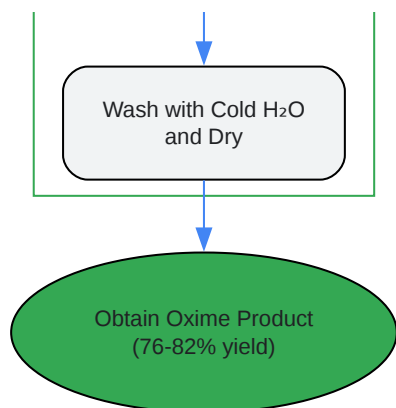
**Troubleshooting:**

- **Low yields:** Ensure **methyl nitrite** generation rate is controlled and temperature maintained below 15°C
- **Product decomposition:** Minimize exposure to light and avoid excessive heating during solvent removal
- **Isomer ratio variation:** Slight changes in experimental conditions (especially temperature during solvent evaporation) may affect the syn/anti ratio

## Experimental Workflow Visualization

## Methyl Nitrite Experimental Workflow





[Click to download full resolution via product page](#)

## Storage and Stability Considerations

**Short-term Handling:** For laboratory use, **methyl nitrite** should be **generated in-situ and consumed immediately** to minimize decomposition risks. When brief storage is unavoidable, maintain under inert atmosphere at temperatures between **0-5°C** in amber vessels to reduce photolytic decomposition [4].

**Long-term Storage:** Extended storage of **methyl nitrite** is **not recommended** due to its inherent instability. The compound undergoes slow chain reaction decomposition even at room temperature in the dark, with risks increasing over time. When essential, storage as a **liquid under refrigeration** with pressure relief is necessary, though this approach still carries significant risks [1] [4].

**Decomposition Products:** Decomposition primarily yields **nitrogen oxides** and **methanol**, with potential formation of more complex secondary products. The presence of acid impurities accelerates decomposition, emphasizing the need for pure reagents and clean glassware [1].

**Monitoring and Disposal:** Containers of stored **methyl nitrite** should be regularly inspected for pressure buildup or discoloration. Unused material should be carefully destroyed by slowly bubbling through a basic solution (e.g., 10% NaOH) in a well-ventilated hood, with appropriate scrubbing of off-gases.

## Conclusion

**Methyl nitrite** represents a **specialized but valuable reagent** in organic synthesis, particularly for introducing nitrogen functionality through oxime formation and related transformations. Its utility in pharmaceutical intermediate synthesis and industrial processes must be balanced against significant handling challenges, including **thermal instability, toxicity, and explosive potential**.

Successful implementation requires rigorous adherence to safety protocols, particularly temperature control, use of appropriate engineering controls, and avoidance of incompatible materials. The in-situ generation method provides the safest approach for laboratory-scale applications, eliminating the need to store and handle the pure compound.

For research and development scientists, **methyl nitrite** offers unique reactivity that can enable synthetic routes difficult to achieve with alternative reagents. When employed with appropriate precautions and understanding of its properties, it serves as a powerful tool for constructing nitrogen-containing molecular architectures with applications across medicinal chemistry and fine chemicals production.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Methyl nitrite [en.wikipedia.org]
2. Method and apparatus for preparing methyl nitrite in ... [patents.google.com]
3. Methyl nitrite - the NIST WebBook [webbook.nist.gov]
4. Molecular dynamics study of the collision-induced ... [sciencedirect.com]
5. Organic Syntheses Procedure [orgsyn.org]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Methyl Nitrite as Reagent in Organic Synthesis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b574761#methyl-nitrite-organic-synthesis-reagent>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)